4-bromo-N-(3,3-diméthyl-4-oxo-2,3,4,5-tétrahydro-1,5-benzoxazépin-7-yl)benzène-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

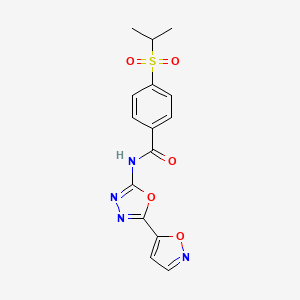

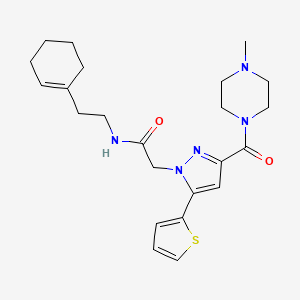

4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H17BrN2O4S and its molecular weight is 425.3. The purity is usually 95%.

BenchChem offers high-quality 4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- 4-bromo-N-(3,3-diméthyl-4-oxo-2,3,4,5-tétrahydrobenzo[b][1,4]oxazépin-7-yl)benzènesulfonamide a été étudié pour son potentiel antimicrobien. Il est essentiel d’explorer son efficacité contre les bactéries, les champignons et autres agents pathogènes .

- Les indoles sont des composés hétérocycliques importants présents dans les produits naturels et les médicaments. Les chercheurs ont exploré de nouvelles méthodes de synthèse pour construire des dérivés de l’indole. Ce composé pourrait servir de précurseur à la synthèse de l’indole, contribuant à la découverte et au développement de médicaments .

- Les dérivés de l’indole présentent souvent des propriétés biologiques diverses. L’étude des effets biologiques de ce composé, tels que les activités anti-inflammatoires, analgésiques ou anticancéreuses, pourrait fournir des informations précieuses pour la conception de médicaments .

- 4-bromo-N,N-diméthylaniline (un composé apparenté) est utilisé comme étalon interne en chimie analytique. De même, ce composé pourrait trouver des applications dans la détermination de la teneur en iode dans les produits pharmaceutiques, le sel de table iodé et les composés organiques .

Activité antimicrobienne

Synthèse des dérivés de l’indole

Activité biologique

Étalon interne en chimie analytique

Mécanisme D'action

Target of Action

The primary target of 4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide is Acetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve impulse transmission in both mammals and fish .

Mode of Action

The compound interacts with its target, AChE, and significantly reduces its level . This reduction in AChE activity affects normal nerve pulse transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

The compound affects the biochemical pathway involving reactive oxygen species (ROS) . Normally, cells produce ROS through their routine metabolic pathways. These compounds increase dramatically under cellular damage . The compound’s interaction with its target leads to an increase in oxidative stress, which negatively affects different cellular components .

Result of Action

The result of the compound’s action is a significant reduction in AChE levels . This leads to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms . Additionally, the compound’s interaction with its target leads to an increase in oxidative stress, which negatively affects different cellular components .

Action Environment

The environment can influence the action, efficacy, and stability of 4-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzene-1-sulfonamide. For instance, the compound was investigated in the brain of rainbow trout, where it showed significant effects on swimming performance, lipid peroxidation, and AChE activity . The specific environmental conditions of the “Aquarium Fish Rearing” unit in the Aquaculture Faculty at Atatürk University may have influenced these results

Propriétés

IUPAC Name |

4-bromo-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O4S/c1-17(2)10-24-15-8-5-12(9-14(15)19-16(17)21)20-25(22,23)13-6-3-11(18)4-7-13/h3-9,20H,10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHSFTCRYDMAEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)NC1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

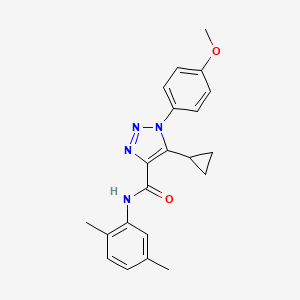

![N-(2-methoxy-5-methylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2513464.png)

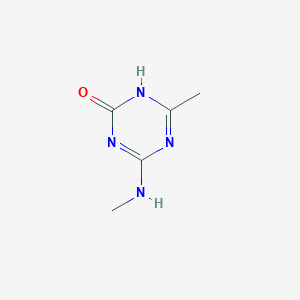

![2-(ethylsulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2513467.png)

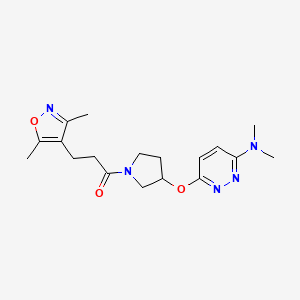

![9-(3-chloro-4-methylphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2513468.png)

![6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B2513477.png)

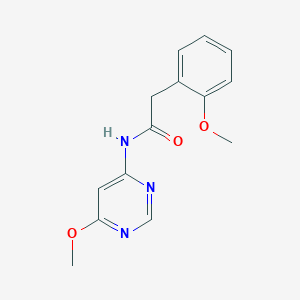

![N-[(3-chloro-4-fluorophenyl)methyl]-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2513480.png)